6-(Phenyldithio)purine

Übersicht

Beschreibung

6-(Phenyldithio)purine is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. Purine derivatives are known for their diverse biological activities, making them valuable in various fields such as medicine, chemistry, and environmental science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenyldithio)purine typically involves the reaction of 6-halogenopurines with mercaptans. This method is well-documented in the literature and involves the following steps :

Starting Material: 6-halogenopurine.

Reagent: Mercaptan (e.g., phenyl mercaptan).

Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Phenyldithio)purine undergoes various chemical reactions, including:

Substitution Reactions: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Reactions: Products include various substituted purine derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-(Phenyldithio)purine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex purine derivatives with potential biological activities.

Biology: Studied for its role in modulating biological pathways, particularly those involving purine metabolism.

Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Explored for its use in developing new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 6-(Phenyldithio)purine involves its interaction with various molecular targets and pathways. As a purine derivative, it can interfere with purine metabolism, which is crucial for DNA and RNA synthesis . The compound may also inhibit specific enzymes involved in purine biosynthesis, leading to altered cellular functions . Additionally, its phenylthio group can interact with cellular proteins, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.

6-Thioguanine: Another purine derivative with anticancer properties.

Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

Uniqueness of 6-(Phenyldithio)purine: this compound is unique due to its phenylthio group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications . Additionally, its ability to modulate purine metabolism and interact with cellular proteins sets it apart from other purine derivatives .

Biologische Aktivität

6-(Phenyldithio)purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is characterized by the presence of a phenyldithio group, which may influence its interaction with biological targets. Understanding its biological activity involves exploring its effects on various cellular processes, including growth inhibition in cancer cells and antimicrobial properties.

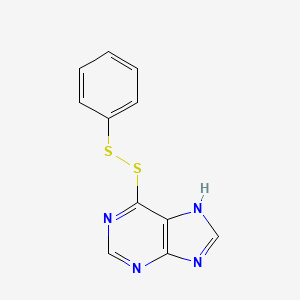

Chemical Structure

This compound possesses a unique structure that contributes to its biological activity. The core purine structure is modified by the addition of a phenyldithio group at the 6-position, which enhances its reactivity and potential interactions with biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance, research has shown that certain purine derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The compound's mechanism of action often involves the inhibition of key enzymes involved in nucleic acid metabolism, leading to disrupted cell proliferation and induction of apoptosis.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Huh7 | 0.021 | Inhibition of PNP |

| HCT116 | 0.025 | Disruption of nucleotide synthesis |

| MCF7 | 0.031 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study focused on the growth inhibition of Clostridium feseri showed that purine analogs, including this compound, effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Clostridium feseri | 89 μg/mL |

| Streptococcus faecalis | 100 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. This inhibition leads to the accumulation of toxic metabolites within cells.

- Disruption of DNA Synthesis: By interfering with nucleotide availability, it hampers DNA replication and repair processes.

- Induction of Apoptosis: Certain analogs have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- In Vitro Studies on Cancer Cell Lines: A series of experiments conducted on human cancer cell lines demonstrated that this compound induces cytotoxic effects at low concentrations compared to traditional chemotherapeutics like 5-Fluorouracil.

- Microbiological Applications: Research involving Clostridium feseri indicated that purine derivatives could serve as effective agents against antibiotic-resistant bacteria, highlighting their potential in clinical microbiology.

Eigenschaften

IUPAC Name |

6-(phenyldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S2/c1-2-4-8(5-3-1)16-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKHMQINFOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183754 | |

| Record name | 6-(Phenyldithio)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-91-0 | |

| Record name | 6-(Phenyldithio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Phenyldithio)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.